Methyl 6,7-dimethoxycoumarin-4-acetate physical and chemical properties
Methyl 6,7-dimethoxycoumarin-4-acetate physical and chemical properties
Methyl 6,7-dimethoxycoumarin-4-acetate: Physicochemical Profiling, Synthesis, and Pharmacological Modulation of PP2A
Executive Summary
As natural product screening accelerates in the pursuit of novel therapeutics for oxidative stress and aging, coumarin derivatives have emerged as critical structural scaffolds. Methyl 6,7-dimethoxycoumarin-4-acetate (CAS: 88404-16-4) is a highly functionalized coumarin characterized by its dual methoxy substitutions and an acetate moiety. Recently identified in botanical fractions such as Activated Grape Seed Extract (AGSE), this compound has been evaluated for its capacity to modulate Protein Phosphatase 2A (PP2A)—a master regulatory enzyme implicated in inflammatory signaling and epidermal barrier function.
This technical guide provides an authoritative breakdown of the compound’s physicochemical properties, a self-validating methodology for its chemical synthesis, and the mechanistic causality behind its evaluation in modern biochemical assays.
Physicochemical Properties & Structural Data
Accurate structural characterization is the foundation of reproducible assay development. The dual methoxy groups at positions 6 and 7 increase the electron density of the benzopyran core, which directly influences the molecule's binding affinity in enzymatic pockets.
| Property | Value |
| IUPAC Name | Methyl 2-(6,7-dimethoxy-2-oxo-2H-chromen-4-yl)acetate |
| CAS Number | 88404-16-4 |
| Molecular Formula | C14H14O6 |
| Molecular Weight | 278.26 g/mol |
| Melting Point | 183.8 - 185.8 °C |
| Physical State | Solid (Crystalline) |
Data aggregated from standardized chemical cataloging and analytical reference standards ()[1].
Chemical Synthesis: The Pechmann Condensation Pathway
The most robust method for synthesizing coumarin-4-acetates is the Pechmann condensation. This reaction constructs the coumarin core by coupling a phenol with a β -keto ester under acidic conditions.
Protocol 1: Synthesis of Methyl 6,7-dimethoxycoumarin-4-acetate
System Validation: This protocol employs Thin-Layer Chromatography (TLC) monitoring against the starting phenol to validate total consumption, ensuring the reaction is driven to completion before the quenching phase.
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Reagent Preparation: Combine equimolar amounts of 3,4-dimethoxyphenol and dimethyl acetonedicarboxylate in a dry round-bottom flask.
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Causality: Dimethyl acetonedicarboxylate serves a dual mechanistic purpose: it provides the ester moiety for the initial transesterification and the ketone required for the subsequent intramolecular electrophilic aromatic substitution (EAS).
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Acid Catalysis & Temperature Control: Cool the flask to 0–5 °C using an ice bath. Add concentrated sulfuric acid (or anhydrous ZnCl₂) dropwise.
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Causality: Strict thermal control is mandatory during acid addition because dimethyl acetonedicarboxylate is highly susceptible to thermal decarboxylation. The acid catalyst protonates the carbonyl oxygen, drastically increasing its electrophilicity to initiate the reaction ().
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Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12–18 hours.
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Causality: Warming provides the necessary activation energy for the EAS ring closure, forming the stable coumarin core after the initial transesterification.
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Quenching: Pour the viscous mixture slowly over crushed ice with vigorous stirring.
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Causality: The ice water quenches the strong acid catalyst and drastically reduces the solubility of the organic product, driving the precipitation of the crude coumarin-4-acetate.
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Purification: Filter the precipitate and recrystallize from hot ethanol.
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Causality: Ethanol selectively dissolves unreacted starting materials and byproducts at high temperatures, while allowing the pure target compound to crystallize upon slow cooling, yielding a solid with a sharp melting point of 183.8–185.8 °C[1].
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Diagram 1: Pechmann condensation pathway for Methyl 6,7-dimethoxycoumarin-4-acetate synthesis.
Biological Relevance: PP2A Modulation & Oxidative Stress
In recent pharmacological screenings, Methyl 6,7-dimethoxycoumarin-4-acetate has been evaluated alongside flavonoids for its ability to modulate Protein Phosphatase 2A (PP2A). PP2A is a heterotrimeric protein that acts as a master regulator of oxidative stress signaling.
Under environmental stress (e.g., UV radiation), reactive oxygen species (ROS) trigger the demethylation of the PP2A catalytic subunit at its C-terminal leucine (Leu309) by the enzyme PME-1. This demethylation forces the active trimeric PP2A holoenzyme to dissociate into a less active dimer, leading to unchecked pro-inflammatory signaling. Coumarin derivatives and botanical extracts (such as AGSE) are screened for their ability to inhibit PME-1, thereby preserving PP2A in its active, methylated state to combat skin aging and inflammation ()[2].
Protocol 2: PP2A Demethylation Inhibition Assay
System Validation: This assay incorporates a vehicle control (DMSO) to establish baseline maximum demethylation, and a positive control (e.g., ebelactone B, a known PME-1 inhibitor) to validate the dynamic range and sensitivity of the assay.
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Enzyme Preparation (Methylation): Incubate purified PP2A heterodimer (A and C subunits) with Leucine carboxyl methyltransferase-1 (LCMT-1) and S-adenosylmethionine (SAM) for 30 minutes at 30 °C.
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Causality: SAM acts as the universal methyl donor. This pre-incubation ensures the baseline PP2A pool is fully methylated at Leu309, providing a uniform starting substrate for the assay.
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Compound Incubation: Aliquot the methylated PP2A into a microtiter plate. Add Methyl 6,7-dimethoxycoumarin-4-acetate at varying concentrations (e.g., 1–50 µg/mL).
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Causality: Pre-incubating the inhibitor with the substrate allows for potential allosteric interactions or complex stabilization before the demethylase is introduced.
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Demethylase Introduction: Add purified PP2A methylesterase (PME-1) to initiate the demethylation reaction. Incubate for 1 hour at 37 °C.
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Causality: PME-1 specifically cleaves the methyl ester at Leu309. The controlled 37 °C temperature ensures optimal enzymatic kinetics.
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Quantification: Terminate the reaction and quantify the methylation status using an ELISA equipped with an antibody specific to demethylated PP2A (e.g., clone 4b7).
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Causality: Utilizing a demethylation-specific antibody provides a direct, inverse readout of the compound's inhibitory efficacy—lower absorbance indicates higher inhibition of PME-1 by the coumarin derivative[2].
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Diagram 2: Mechanism of PP2A modulation by coumarin derivatives under oxidative stress.
References
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Huber, K. L., et al. "AGSE: A Novel Grape Seed Extract Enriched for PP2A Activating Flavonoids That Combats Oxidative Stress and Promotes Skin Health." Molecules, 2021.[Link]
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INDOFINE Chemical Company, Inc. "Flavonoids & Coumarins Catalog." Indofine Chemical. [Link]
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Wang, Z. "Pechmann Reaction." Comprehensive Organic Name Reactions and Reagents, Wiley, 2010.[Link]
